

Head-to-Head Comparison: Aflibercept and the Investigati

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rivasterat
Cat. No.: B15602024

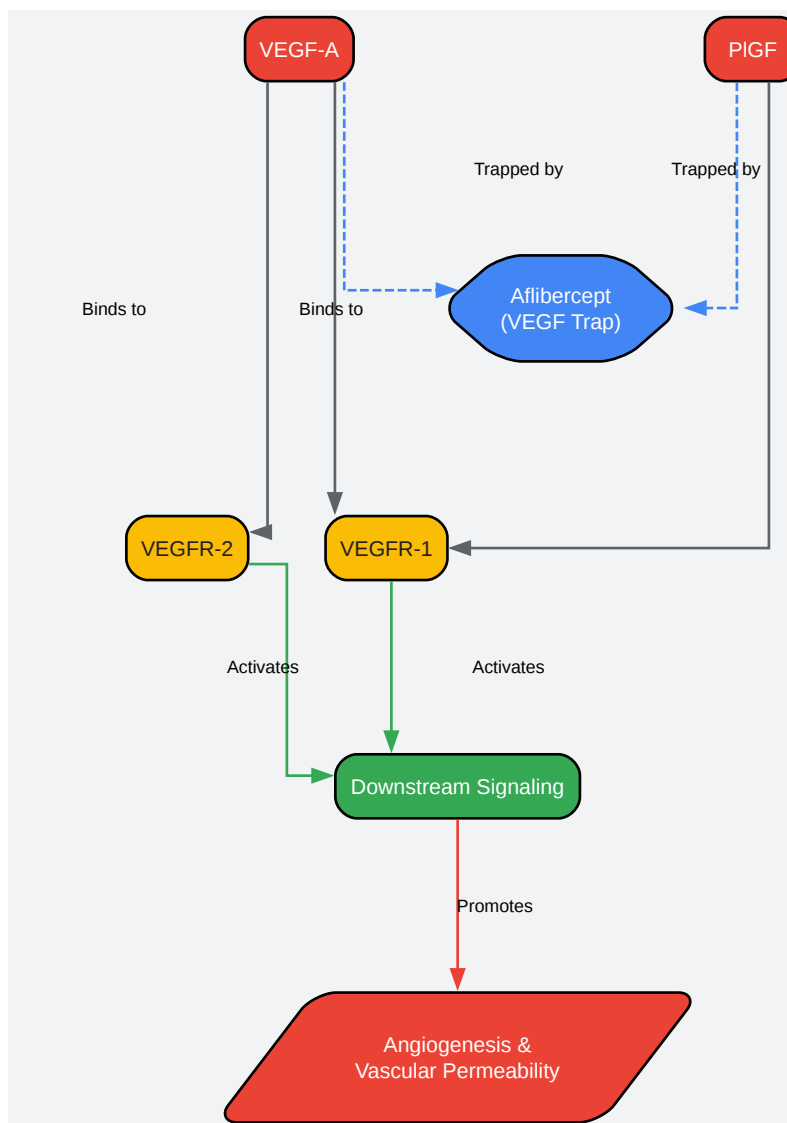
Aflibercept stands as a cornerstone in the management of neovascular retinal diseases, with a well-established efficacy and safety profile. In contrast available data, making a direct head-to-head comparison based on clinical trial outcomes premature. This guide provides a detailed overview of both available information for **Rivasterat**, alongside comparisons of aflibercept with other relevant therapies to provide a comprehensive view of the treatr

Aflibercept: A Comprehensive Overview

Aflibercept, marketed as Eylea®, is a recombinant fusion protein that has become a standard of care for various retinal conditions.[1][2] It is a potent driver of angiogenesis and vascular permeability in several eye diseases.[1][3]

Mechanism of Action

Aflibercept functions as a "VEGF trap," a decoy receptor that binds to multiple VEGF-A isoforms, as well as Placental Growth Factor (PlGF).[3][4][5] E with native receptors on endothelial cells, thereby inhibiting the downstream signaling that leads to neovascularization and vascular leakage.[1][3] Th natural VEGF receptors.[1][4]



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Aflibercept's "VEGF Trap" mechanism of action.

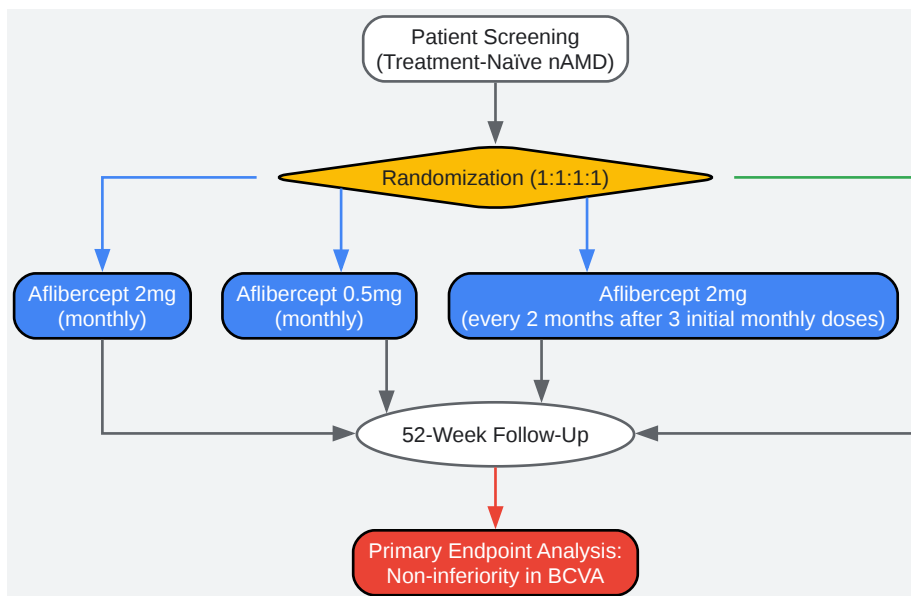
Clinical Applications and Efficacy

Aflibercept is approved for the treatment of neovascular (wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), macular edema [3][5] Its efficacy has been demonstrated in numerous clinical trials, such as the VIEW 1 and VIEW 2 studies for nAMD.

Clinical Trial (Indication)	Treatment Arms	Primary Endpoint: Mean Change in Best-Corrected Visual Acuity (BCVA) at 1 Year
VIEW 1 & 2 (nAMD)	Aflibercept 2 mg every 8 weeks (after 3 initial monthly doses) vs. Ranibizumab 0.5 mg every 4 weeks	Aflibercept was non-inferior to ranibizumab, with gains of 8.4 and 8.7 letters for aflibercept vs. 8.4 and 8.7 letters for ranibizumab in VIEW 1 and VIEW 2 respectively.[6]
VISTA (DME)	Aflibercept 2 mg every 4 weeks vs. Aflibercept 2 mg every 8 weeks (after 5 initial monthly doses)	Both aflibercept regimens showed superior gain compared to laser photocoagulation.[7]

Experimental Protocol: VIEW 1 and VIEW 2 Studies

The VIEW 1 and VIEW 2 trials were pivotal in establishing the efficacy and safety of aflibercept for nAMD.



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Simplified workflow of the VIEW 1 & 2 clinical trials.

Methodology: These were multicenter, randomized, double-masked, active-controlled studies. Patients were randomized to receive intravitreal injectic the proportion of patients who maintained vision (lost fewer than 15 letters of visual acuity) at week 52.

Rivasterat: An Investigational Compound

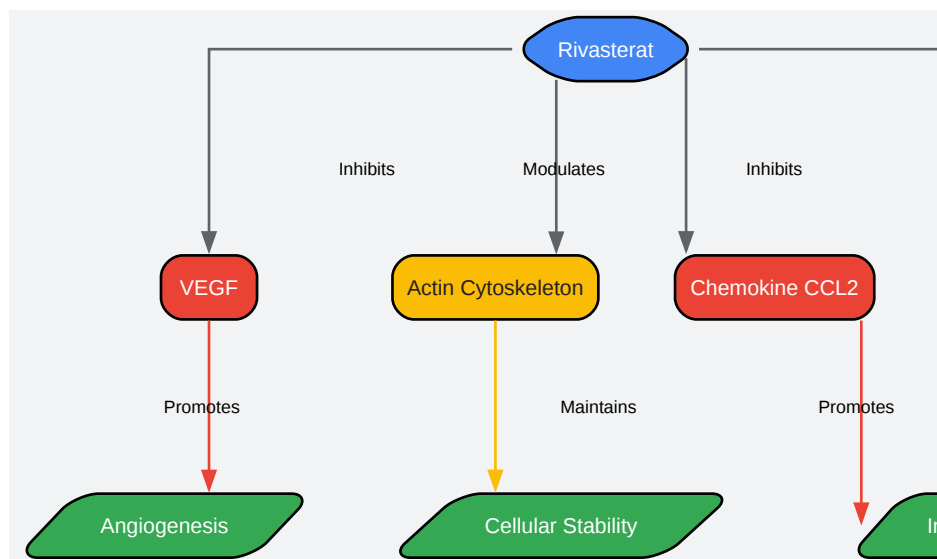
Rivasterat (formerly CU06) is a small molecule drug candidate in early-stage development by Curacle.[8] Publicly available information is limited and

Proposed Mechanism of Action

Rivasterat is described as having multiple potential mechanisms of action, including:

- Vascular endothelial growth factors inhibition
- Chemokine CCL2 inhibition
- Actin modulation
- Anti-inflammatory properties (described as a cholesterol-derived steroid)[8][9]

Given its multi-targeted profile, **Rivasterat** may offer a different therapeutic approach compared to the targeted anti-VEGF action of aflibercept.

[Click to download full resolution via product page](#)Proposed multi-target mechanism of **Rivasterat**.

Clinical Development Status

Rivasterat is reportedly in Phase II development for diabetic macular oedema.^[8] However, no published data from these trials are available in the public domain. Comparison of experimental protocols with aflibercept is not possible at this time.

Comparative Landscape: Aflibercept vs. Other Modern Therapies

To provide a data-driven comparison for researchers, it is useful to examine aflibercept in the context of other approved and emerging treatments for diabetic macular oedema.

Aflibercept vs. Brolucizumab

Brolucizumab is a single-chain antibody fragment that also targets VEGF-A.^[10] Head-to-head trials like HAWK and HARRIER have compared it with aflibercept.

Feature	Brolucizumab (6 mg)	Aflibercept (2 mg)
BCVA Change (Week 96)	+6.6 letters (HAWK) / +6.1 letters (HARRIER)	+7.6 letters (HAWK) / +6.6 letters (HARRIER)
Anatomical Outcomes	Superior reductions in central subfield thickness and higher proportion of eyes without retinal fluid. ^[11]	-
Dosing Interval	Potential for 12-week dosing intervals after loading phase.	Fixed 8-week dosing in comparator arm.
Safety	Higher incidence of intraocular inflammation, retinal vasculitis, and retinal vascular occlusion. ^{[11][12]}	Lower incidence of inflammatory adverse events.

Aflibercept vs. Faricimab

Faricimab is a bispecific antibody that independently binds and neutralizes both Angiopoietin-2 (Ang-2) and VEGF-A. The TENAYA and LUCERNE trials have compared it with aflibercept.

Feature	Faricimab (6 mg)	Aflibercept (2 mg)
BCVA Change (Year 1)	Non-inferior to aflibercept (+5.8 letters in TENAYA / +6.6 letters in LUCERNE).	+5.1 letters in TENAYA / +6.6 letters in LUCEF
Anatomical Outcomes	Faster resolution of retinal fluid compared to aflibercept. [13]	-
Dosing Interval	Potential for dosing intervals up to every 16 weeks.	Fixed 8-week dosing.
Safety	Comparable safety profile to aflibercept.	Well-established safety profile.

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Simplified workflow of the HAWK & HARRIER clinical trials.

Conclusion

Aflibercept is a well-characterized anti-VEGF therapy with a vast body of evidence supporting its use. **Rivasterat**, with its proposed multi-target mechanism of action, must await the public disclosure of robust clinical trial data for **Rivasterat**. In the meantime, the comparative data for faricimab highlight the ongoing evolution in the treatment of retinal diseases, with a focus on extending dosing intervals and improving anatomical outcomes.

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- To cite this document: BenchChem. [Head-to-Head Comparison: Aflibercept and the Investigational Drug Rivasterat]. BenchChem, [2025]. [Online to-head-comparison-of-rivasterat-and-aflibercept]

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